2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid is an organic compound with a complex structure It is characterized by the presence of acetamido, methylsulfanyl, and hydroxypropanoic acid groups
Preparation Methods
The synthesis of 2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the acetamido and methylsulfanyl intermediates, followed by their coupling with hydroxypropanoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methylsulfanyl groups, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Scientific Research Applications
2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid can be compared with similar compounds such as:
2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetic acid: This compound shares similar functional groups but differs in its overall structure and properties.
4-Acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid: Another compound with acetamido groups, but with distinct chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields
Properties
IUPAC Name |
2-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPGZVPOLKESGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.